molecular formula C8H7ClFNO2 B268612 2-(2-Chloro-4-fluorophenoxy)acetamide

2-(2-Chloro-4-fluorophenoxy)acetamide

Cat. No. B268612
M. Wt: 203.6 g/mol
InChI Key: QLTHYVIVVXJALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-4-fluorophenoxy)acetamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

2-(2-Chloro-4-fluorophenoxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to have potential as an anti-inflammatory and analgesic agent. In material science, it has been used to synthesize new polymers and nanomaterials. In environmental science, it has been studied for its potential applications in water treatment and soil remediation.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)acetamide is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) enzyme. COX-2 is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 2-(2-Chloro-4-fluorophenoxy)acetamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Chloro-4-fluorophenoxy)acetamide has anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce fever and inflammation in rats. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-Chloro-4-fluorophenoxy)acetamide in lab experiments include its low toxicity, well-tolerated nature, and potential as an anti-inflammatory and analgesic agent. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects and potential applications.

Future Directions

There are several future directions for research on 2-(2-Chloro-4-fluorophenoxy)acetamide. One area of research could focus on its potential as an anti-inflammatory and analgesic agent in humans. Another area of research could focus on its potential applications in material science, such as the synthesis of new polymers and nanomaterials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological systems.

Synthesis Methods

2-(2-Chloro-4-fluorophenoxy)acetamide is synthesized using a specific method that involves the reaction of 2-chloro-4-fluorophenol with chloroacetyl chloride in the presence of a base. The resulting product is then treated with ammonia to yield 2-(2-Chloro-4-fluorophenoxy)acetamide. This method has been optimized and is widely used for the synthesis of this compound.

properties

Product Name

2-(2-Chloro-4-fluorophenoxy)acetamide

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.6 g/mol

IUPAC Name

2-(2-chloro-4-fluorophenoxy)acetamide

InChI

InChI=1S/C8H7ClFNO2/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H2,11,12)

InChI Key

QLTHYVIVVXJALG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Cl)OCC(=O)N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCC(=O)N

Origin of Product

United States

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